molecular formula C10H14N4 B1493038 (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2097945-28-1

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1493038
CAS RN: 2097945-28-1
M. Wt: 190.25 g/mol
InChI Key: JLYWURIHDVZRNS-UHFFFAOYSA-N
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Description

“(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

Synthesis and Characterization

A novel approach for synthesizing imidazo and triazolopyridines from dithioesters was demonstrated, showcasing efficient and versatile methods for generating imidazo[1,5-a]pyridines with good to excellent yields. This technique highlights the compound's potential as a precursor in complex organic syntheses due to its reactivity under mild conditions (A. Ramesha et al., 2016).

Catalytic Properties

The role of metal-induced and oxygen insertion in the formation of organic ligands was explored, revealing how certain conditions lead to complex molecular structures that incorporate the imidazo framework. Such findings underscore the compound's utility in creating large, multifunctional molecules through unique synthetic routes (Jin-Ming Chen et al., 2020).

Antimicrobial and Anticancer Applications

Research into the synthesis of novel heterocyclic compounds with imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines derivatives has shown these structures to possess significant potential as antimicrobial and anticancer agents. Such compounds have been synthesized and evaluated for their biological activities, indicating their promise in therapeutic applications (Kanubhai D. Katariya et al., 2021).

Chemical Properties and Potential Applications

Studies have also focused on the compound's role in facilitating the synthesis of blue light and large Stoke shift emitting tetradentate polyazines. The investigation into their optical properties suggests applications in technology and materials science, demonstrating the versatility of the imidazo framework (G. Volpi et al., 2017).

properties

IUPAC Name

(6-cyclopropyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWURIHDVZRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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